molecular formula C35H44N4O9S2 B1684245 Mozenavir dimesylate CAS No. 177932-89-7

Mozenavir dimesylate

Numéro de catalogue: B1684245
Numéro CAS: 177932-89-7
Poids moléculaire: 728.9 g/mol
Clé InChI: HINZVVDZPLARRP-YSVIXOAZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

. Ce composé est important dans le domaine de la chimie médicinale en raison de ses applications thérapeutiques potentielles dans le traitement du VIH/SIDA.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Mozenavir dimesylate, also known as XM 412, DMP 450, or DPC 450, is a second-generation non-peptidomimetic cyclic urea inhibitor of HIV protease . Mozenavir acts as an HIV protease inhibitor .

Scientific Research Applications

SARS-CoV-2 Research
Mozenavir's potential as a drug against SARS-CoV-2 has been explored through in silico studies involving molecular docking and dynamic simulation . These studies investigated the binding affinity of mozenavir to key viral targets, including spike (S) glycoprotein, transmembrane serine protease 2 (TMPRSS2), RNA-dependent RNA polymerase (RdRp), main protease (Mpro), human angiotensin-converting enzyme 2 (ACE-2), and furin .

  • Molecular Docking Results Molecular docking simulations revealed that mozenavir exhibited a significant interaction with greater docking energy and binding affinities with coronavirus target proteins . The binding energy values for all COVID-19 targets varied between -7.08 and -12.04 kcal per mole .
    COVID-19 Target ProteinBinding Energy (kcal/mole)
    Furin-12.04
    ACE-2-9.71
    Mpro-8.79
    RdRp-7.32
    Spike glycoprotein-7.09
    TMPRSS2-7.08
  • Furin Inhibition Mozenavir is predicted to have the best target for COVID-19 infection . Interfering with the cleavage of the coronavirus S protein processing by compounds might be a promising antiviral strategy . Mozenavir was identified as a likely furin inhibitor through bioinformatics methods .
  • Mpro Inhibition Docking studies indicated that mozenavir had the greatest binding affinity to the protein active site with − 8.79 kcal/mol against Mpro, when compared to the reference medication Indinavir (-7.11 kcal/mol) . Mozenavir established two H-bonds with Asp153 and Asp245 amino acid residues found in the protein's predicted active site, as well as hydrophobic interactions with Ile249, Phe294, His246, Gly109, Ile200, Gln110, Thr292, Asn203, Val202, Thr111, and Asn151 .
  • RdRp Inhibition Molecular docking tests of the antiviral medicine mozenavir against the RdRp protein of the coronavirus, in comparison to the reference drug remdesivir (-4.7 kcal/mol), found that mozenavir had the lowermost binding energy (–7.32 kcal/mol) and the greatest binding affinity (–7.32 kcal/mol) . Mozenavir binds to the active site of RdRp with −7.32 kcal/mol and forms several interactions with residues such as Tyr515, Trp509, Ala375, Leu371, Met380, Tyr374, Phe340, Phe368, Phe506, and Leu372 without creating any hydrogen bonds .

Activité Biologique

Mozenavir dimesylate is a synthetic antiviral compound primarily investigated for its efficacy against HIV-1 and more recently for potential activity against SARS-CoV-2. This article provides a comprehensive overview of the biological activity of Mozenavir, focusing on its mechanism of action, binding affinities, and clinical implications based on various studies.

Overview of this compound

Chemical Structure and Properties
Mozenavir is a non-peptidomimetic cyclic urea that selectively inhibits HIV-1 protease. It is characterized by its water solubility and ability to target specific mutations associated with resistance to other protease inhibitors, such as the D30N and L90M mutations in HIV-1 .

Mozenavir functions primarily as an inhibitor of the HIV-1 protease enzyme, which is crucial for the viral replication process. By inhibiting this enzyme, Mozenavir prevents the maturation of viral proteins, thereby reducing viral load in infected individuals.

Binding Affinity Studies

Molecular docking studies have shown that Mozenavir exhibits significant binding affinities to various viral targets:

Target Protein Binding Energy (kcal/mol) Interactions
Furin-12.04Strongest interaction observed
ACE-2-9.71Critical for viral entry
Main Protease (Mpro)-8.79Forms hydrogen bonds with Asp153 and Asp245
RNA-dependent RNA Polymerase (RdRp)-7.32Interacts with multiple residues without H-bonds
Spike Glycoprotein-7.09Important for viral attachment
TMPRSS2-7.08Facilitates viral entry into host cells

These findings suggest that Mozenavir could be a promising candidate for inhibiting not only HIV-1 but also SARS-CoV-2 through its interaction with critical proteins involved in the viral life cycle .

HIV-1 Studies

In clinical trials, Mozenavir demonstrated significant antiviral activity. In a dose-ranging study involving doses of 750 mg three times daily and 1250 mg twice daily, it was found that 75% to 80% of patients achieved plasma HIV-1 RNA levels below 50 copies/mL when treated with Mozenavir compared to 70% in those receiving indinavir-based regimens . However, resistance development was noted, limiting further development due to poor oral bioavailability.

SARS-CoV-2 Studies

Recent studies have explored Mozenavir's potential against SARS-CoV-2. Molecular docking analyses indicated that it binds effectively to key viral proteins involved in replication and entry, suggesting a possible role as an antiviral agent in COVID-19 treatment . The docking scores indicate that Mozenavir has a stronger affinity for SARS-CoV-2 proteins compared to traditional antiviral agents.

Case Studies

Case Study 1: HIV Treatment Efficacy
A clinical trial assessed the efficacy of Mozenavir in combination with lamivudine and stavudine in HIV-infected patients. The study reported high rates of virologic suppression but also highlighted the emergence of resistance mutations, which ultimately hindered its clinical utility.

Case Study 2: In Silico Analysis for COVID-19
In silico studies conducted during the COVID-19 pandemic utilized molecular docking techniques to evaluate Mozenavir's potential against SARS-CoV-2. The results indicated that Mozenavir could inhibit multiple target proteins essential for the virus's lifecycle, warranting further investigation into its therapeutic potential .

Propriétés

Numéro CAS

177932-89-7

Formule moléculaire

C35H44N4O9S2

Poids moléculaire

728.9 g/mol

Nom IUPAC

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one;methanesulfonic acid

InChI

InChI=1S/C33H36N4O3.2CH4O3S/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26;2*1-5(2,3)4/h1-18,29-32,38-39H,19-22,34-35H2;2*1H3,(H,2,3,4)/t29-,30-,31+,32+;;/m1../s1

Clé InChI

HINZVVDZPLARRP-YSVIXOAZSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

SMILES isomérique

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

SMILES canonique

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DMP 450
DMP-450

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mozenavir dimesylate
Reactant of Route 2
Reactant of Route 2
Mozenavir dimesylate
Reactant of Route 3
Reactant of Route 3
Mozenavir dimesylate
Reactant of Route 4
Mozenavir dimesylate
Reactant of Route 5
Reactant of Route 5
Mozenavir dimesylate
Reactant of Route 6
Mozenavir dimesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.